molecular formula C28H39N3O2S B2449236 2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-49-7

2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No. B2449236
M. Wt: 481.7
InChI Key: ICPDAMGIZDSVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine” is a chemical compound123. Unfortunately, I couldn’t find more detailed information about this compound.


**Syn


Scientific Research Applications

Homobivalent Quinazolinimines as Cholinesterase Inhibitors

  • Inhibitory Activities : Homobivalent dimers of quinazolinimines exhibit significant inhibitory activities against cholinesterases. These compounds have shown over 100-fold increase in inhibitory activities compared to related monomeric compounds, making them potent low-nanomolar inhibitors (Decker, 2006).

Cytotoxic Effect on Human Leukemia Cells

  • Selective Cytotoxicity : Synthesized quinazolinimines, including a family of six new compounds, displayed significant cytotoxic effects, particularly on Human Promyelocytic Leukemia cells (HL60). These compounds induce apoptotic cell death, suggesting their potential as antineoplastic agents (Becerra et al., 2017).

Anticonvulsant Agents

  • Anticonvulsant Activity : Certain derivatives of quinazolinimines have been evaluated for their anticonvulsant activity against various induced seizures in mice. These studies indicate that specific quinazolinimine derivatives could be potential agents for treating convulsions (Das et al., 2014).

Anti-Monoamine Oxidase and Antitumor Activity

  • Biological Activity : Synthesized quinazolinimine derivatives exhibited high anti-monoamine oxidase and antitumor activities. This suggests their possible application in treating conditions associated with monoamine oxidase, such as depression, and certain types of cancer (Markosyan et al., 2015).

Antimalarial Drug Lead

  • Antimalarial Activity : A series of 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. One particular compound, SSJ-717, has shown promising results as an antimalarial drug lead (Mizukawa et al., 2021).

Antiviral Activities

  • Antiviral Effectiveness : Certain quinazolinimine derivatives have shown significant antiviral activity against DNA- and RNA-viruses, such as influenza A virus, suggesting their potential use in antiviral treatments (Gütschow et al., 1995).

Antibacterial and Antifungal Activity

  • Antimicrobial Properties : Novel quinazolinimine analogs have been shown to possess significant antibacterial and antifungal activities. These findings highlight the potential of these compounds in treating various microbial infections (Anisetti et al., 2012).

properties

IUPAC Name

6,7-dimethoxy-3-octyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2S/c1-7-8-9-10-11-12-13-31-27(29)22-16-25(32-5)26(33-6)17-24(22)30-28(31)34-18-23-20(3)14-19(2)15-21(23)4/h14-17,29H,7-13,18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPDAMGIZDSVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=C(C=C3C)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

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